molecular formula C17H18N4O6 B2801696 1,3-dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 732250-13-4

1,3-dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2801696
CAS No.: 732250-13-4
M. Wt: 374.353
InChI Key: CPXZGMBARJZADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound with a unique structure that combines a pyrimidine ring with a nitrophenyl group and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 1,3-dimethylbarbituric acid with 4-morpholino-3-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solution with a catalytic amount of piperidine. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent ratios, and reaction times. Additionally, industrial methods might incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

1,3-dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar in structure but with different substituents on the phenyl ring.

    1,3-dimethyl-5-[(4-piperidino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione: Contains a piperidine moiety instead of morpholine.

Uniqueness

The unique combination of the nitrophenyl group and the morpholine moiety in this compound imparts distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions with biological molecules, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1,3-dimethyl-5-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O6/c1-18-15(22)12(16(23)19(2)17(18)24)9-11-3-4-13(14(10-11)21(25)26)20-5-7-27-8-6-20/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXZGMBARJZADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.